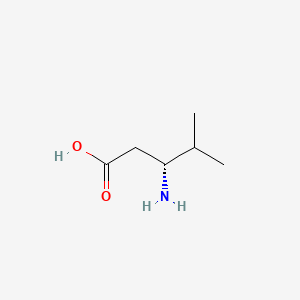
Cobaltous bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltous bromide, with the chemical formula CoBr₂, is an inorganic compound. In its anhydrous form, it appears as green crystals, while the hexahydrate form is red-purple . This compound is soluble in water and various organic solvents, making it useful in different chemical processes . It is primarily used as a catalyst in organic synthesis and other industrial applications .
Preparation Methods
Cobaltous bromide can be synthesized through several methods:
- One common method involves reacting cobalt hydroxide with hydrobromic acid to form cobalt(II) bromide hexahydrate:
Hydrobromic Acid Reaction: Co(OH)2+2HBr→CoBr2⋅6H2O
Further heating of the hexahydrate at 100°C forms the dihydrate, and at 130°C, it produces the anhydrous form .Direct Bromination: Another method involves the direct reaction of cobalt metal with bromine at elevated temperatures to produce cobalt(II) bromide.
Chemical Reactions Analysis
Cobaltous bromide undergoes various chemical reactions:
Oxidation: At higher temperatures, cobalt(II) bromide reacts with oxygen to form cobalt(II,III) oxide and bromine vapor.
Coordination Reactions: It reacts with ammonia to form coordination compounds such as bromopentaamminecobalt(III) bromide.
Catalytic Reactions: This compound is used as a catalyst in C-metal, C-heteroatom, and C-C bond formations, as well as in cyclizations, polymerizations, oxidations, reductions, and carbonylations.
Scientific Research Applications
Cobaltous bromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cobalt(II) bromide primarily involves its role as a catalyst. It facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the formation of intermediate complexes with reactants, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Cobaltous bromide can be compared with other cobalt halides such as cobalt(II) chloride, cobalt(II) fluoride, and cobalt(II) iodide:
Cobalt(II) Chloride (CoCl₂): Similar to cobalt(II) bromide, it is used as a catalyst and in various chemical reactions. it is more commonly used in humidity indicators.
Cobalt(II) Fluoride (CoF₂): This compound is less commonly used but finds applications in specialized chemical reactions.
Cobalt(II) Iodide (CoI₂): It is used in organic synthesis and has properties similar to cobalt(II) bromide but with different reactivity due to the larger iodide ion.
This compound stands out due to its specific solubility properties and its effectiveness as a catalyst in a wide range of chemical reactions.
Properties
CAS No. |
7789-43-7 |
|---|---|
Molecular Formula |
Br2Co |
Molecular Weight |
218.74 g/mol |
IUPAC Name |
cobalt(2+);dibromide |
InChI |
InChI=1S/2BrH.Co/h2*1H;/q;;+2/p-2 |
InChI Key |
BZRRQSJJPUGBAA-UHFFFAOYSA-L |
SMILES |
[Co](Br)Br |
Canonical SMILES |
[Co+2].[Br-].[Br-] |
boiling_point |
Loses 4 H2O at 212° F. and all H2O at 266° F. (USCG, 1999) |
Color/Form |
Bright green solid or lustrous green crystalline leaflets Green hexagonal crystals; hygroscopic |
density |
4.909 at 77 °F (USCG, 1999) 4.909 at 25 °C/4 °C |
flash_point |
Not Applicable. Not flammable. (USCG, 1999) |
melting_point |
1252.4 °F For anhydrate; 117.5° F for hexahydrate. (USCG, 1999) 678 °C under HBr and molecular nitrogen |
Key on ui other cas no. |
7789-43-7 12789-07-0 |
physical_description |
Cobaltous bromide is a red violet crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in the production of other chemicals. Liquid |
Pictograms |
Irritant; Health Hazard |
shelf_life |
Stable under recommended storage conditions. Hygroscopic, forms hexahydrate in air. |
solubility |
Readily soluble in water 112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C 66.7 g/100 mL water at 59 °C; 68.1 g/100 cc water at 97 °C; 77.1 g/100 cc of ethanol at 20 °C; 58.6 g/100 cc of methanol at 30 °C 126.754 lb/100 lb water at 70 °F Readily soluble in methanol, ethanol, acetone and methyl acetate |
Synonyms |
cobalt bromide hexahydrate cobalt dibromide tetraaquacobalt(II) bromide dihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)

![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)


![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)
